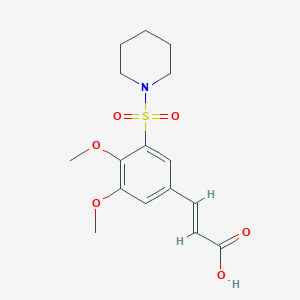

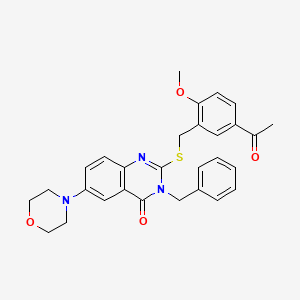

![molecular formula C11H11N3O2S B2826837 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline CAS No. 1086612-64-7](/img/structure/B2826837.png)

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” has a molecular weight of 293.22 . It’s a powder stored at room temperature . Another related compound, “2-(1-piperazinyl)[1,3]thiazolo[5,4-b]pyridine dihydrochloride”, has been identified as a potent phosphoinositide 3-kinase inhibitor .

Molecular Structure Analysis

The molecular structure of related compounds such as “1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” and “2-(1-piperazinyl)[1,3]thiazolo[5,4-b]pyridine dihydrochloride” have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” include a molecular weight of 293.22, and it’s a powder stored at room temperature .

Aplicaciones Científicas De Investigación

Antioxidant Activity

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline: has been identified as a potent antioxidant. This compound can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This property is crucial in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Antimicrobial Properties

Research has shown that 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline exhibits significant antimicrobial activity. It is effective against a broad spectrum of bacteria and fungi, making it a potential candidate for developing new antibiotics and antifungal agents .

Herbicidal Applications

This compound has demonstrated herbicidal properties, making it useful in agricultural settings. It can control the growth of unwanted plants and weeds, thereby enhancing crop yield and reducing the need for traditional chemical herbicides .

Anti-inflammatory Effects

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline: has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antifungal Activity

In addition to its antimicrobial properties, this compound has specific antifungal activity. It can inhibit the growth of various fungal species, which is particularly useful in both medical and agricultural applications .

Antitumor Potential

Research has indicated that 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline possesses antitumor properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. This makes it a potential candidate for cancer therapy .

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Inhibiting PI3K can be beneficial in treating cancers and other diseases where PI3K is dysregulated .

Histamine H3 Receptor Antagonism

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline: has also been reported as a histamine H3 receptor antagonist. This property is valuable in the development of treatments for neurological disorders, such as Alzheimer’s disease and schizophrenia, where histamine H3 receptors play a role .

These applications highlight the versatility and potential of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline in various fields of scientific research. If you have any specific area you’d like to explore further, feel free to let me know!

Recent advances in the synthesis of thiazolo[4,5-b]pyridines Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors

Mecanismo De Acción

Target of Action

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are biologically relevant purine bioisosteres and have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines, the parent compound, interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These effects suggest that 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline may have similar activities.

Safety and Hazards

Propiedades

IUPAC Name |

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-10(16)8-4-2-6-14(8)11-13-7-3-1-5-12-9(7)17-11/h1,3,5,8H,2,4,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGBPABTJYPDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2826754.png)

![Methyl 2-[(4-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826756.png)

![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B2826757.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2826761.png)

![3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826762.png)

![3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2826765.png)

![[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2826771.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2826774.png)